An In-depth Technical Guide to 4-Oxazolidinone, 2,5-diphenyl-
An In-depth Technical Guide to 4-Oxazolidinone, 2,5-diphenyl-
This technical guide provides a comprehensive overview of the chemical properties, spectral data, and synthesis of 4-Oxazolidinone, 2,5-diphenyl-. The information is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presented for clarity and comparative analysis.
Core Chemical and Physical Properties
2,5-diphenyl-1,3-oxazolidin-4-one is a heterocyclic organic compound featuring an oxazolidinone core with phenyl substituents at the 2nd and 5th positions. The properties of this compound are crucial for its application in synthetic chemistry and drug discovery.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃NO₂ | PubChem[1] |
| Molecular Weight | 239.27 g/mol | PubChem[2] |
| Monoisotopic Mass | 239.094628657 Da | PubChem[1][2] |
| IUPAC Name | 2,5-diphenyl-1,3-oxazolidin-4-one | PubChem[1] |
| CAS Number | 86286-50-2 | PubChem[2] |
| Predicted XLogP3 | 2.5 | PubChem[1][2] |
| Topological Polar Surface Area | 38.3 Ų | PubChem[2] |
| Appearance | White to off-white crystalline powder (general for similar oxazolidinones) | Chem-Impex[3] |
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation) | PubChem[2] |
Spectral Data Analysis
The structural characterization of 2,5-diphenyl-4-oxazolidinone is supported by various spectroscopic techniques.
| Technique | Data Highlights |
| ¹H NMR | Spectra available, typically showing signals for the aromatic protons of the two phenyl groups and the protons on the oxazolidinone ring. The specific shifts and coupling constants depend on the solvent used (e.g., DMSO-d6).[4] |
| ¹³C NMR | Spectra have been recorded, which would show distinct peaks for the carbonyl carbon, the two carbons of the oxazolidinone ring attached to the phenyl groups, and the carbons of the aromatic rings.[2] |
| Mass Spectrometry (GC-MS) | The NIST library indicates a top peak at m/z 107 and a second highest at m/z 104.[2] Predicted collision cross-section values for various adducts like [M+H]⁺ and [M+Na]⁺ are also available.[1] |
| Infrared (IR) Spectroscopy | ATR-IR spectra are available, which would characteristically show a strong absorption band for the C=O (carbonyl) group of the oxazolidinone ring.[2] |
Biological Significance and Applications
Oxazolidinones are a significant class of synthetic antibiotics.[5] They are known to act as protein synthesis inhibitors, targeting the 50S ribosomal subunit of bacteria.[5] This mechanism of action is effective against a wide range of multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[5]
While specific biological activities for the 2,5-diphenyl substituted variant are not extensively detailed in the provided results, the general oxazolidinone scaffold is a cornerstone in the development of novel antibacterial agents.[6][7] Research in this area focuses on modifying the core structure to enhance potency, broaden the antibacterial spectrum, and overcome resistance.[6] Chiral oxazolidinones also serve as crucial building blocks in asymmetric synthesis, enabling the creation of enantiomerically pure drugs with improved efficacy and safety profiles.[3]
Caption: Logical workflow for oxazolidinone-based drug discovery.
Experimental Protocols
The synthesis of oxazolidinones can be achieved through various chemical routes. A common method involves the cyclization of amino alcohols or related precursors. Below is a generalized protocol for the synthesis of 4,5-disubstituted oxazolidin-2-ones, adapted from literature procedures for similar structures.[8]
Stereoselective Synthesis of 4,5-Disubstituted Oxazolidin-2-ones via Azidation/Curtius Rearrangement
This protocol describes the conversion of β-hydroxy N-acylthiazolidinethiones to the corresponding oxazolidin-2-ones.
Materials:
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β-hydroxy N-acylthiazolidinethione substrate (e.g., synthesized via an asymmetric aldol reaction)
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Trimethylsilyl azide (Me₃SiN₃)
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Tetrahydrofuran (THF), anhydrous
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Water (H₂O)
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Dichloromethane (CH₂Cl₂)
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Saturated aqueous Sodium Chloride (NaCl)
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Ethyl acetate (EtOAc) and hexanes for elution
Procedure:
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A solution of the β-hydroxy N-acylthiazolidinethione substrate (1.0 equivalent) is prepared in anhydrous THF (to make a 0.1 M solution).
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Trimethylsilyl azide (Me₃SiN₃) (3.0 equivalents) is added to the solution.
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The resulting mixture is heated to reflux at 90 °C.
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The reaction is stirred for 5 hours at 90 °C, monitoring for completion via TLC.
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After completion, the mixture is cooled to room temperature (25 °C).
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The reaction is quenched by the addition of H₂O and then diluted with CH₂Cl₂.
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The organic and aqueous layers are separated. The aqueous layer is extracted with CH₂Cl₂.
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The combined organic layers are washed with saturated aqueous NaCl, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
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The resulting crude residue is purified by column chromatography on silica gel, using a gradient eluent (e.g., 25–75% EtOAc/hexane) to yield the pure 4,5-disubstituted oxazolidin-2-one product.[8]
Caption: Synthesis workflow for 4,5-disubstituted oxazolidin-2-ones.
References
- 1. PubChemLite - 4-oxazolidinone, 2,5-diphenyl- (C15H13NO2) [pubchemlite.lcsb.uni.lu]
- 2. (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone | C15H13NO2 | CID 10868374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
